2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate
Description
Properties
IUPAC Name |
[2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-10(4-5-12(14)17)13(18)9-21-15(19)11-3-2-6-16-8-11/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGAPTYPKHPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)COC(=O)C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173458 | |
| Record name | Nicotinic acid, 2-ester with 2,4'-dihydroxy-3'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19767-91-0 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19767-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinic acid, 2-ester with 2,4'-dihydroxy-3'-methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019767910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid, 2-ester with 2,4'-dihydroxy-3'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate typically involves the esterification of nicotinic acid with 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Sulfur-Containing Nicotinate ()
Methyl 2-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}nicotinate (CAS: 927638-57-1) introduces a sulfanyl group, altering solubility and reactivity:
HIV Integrase Inhibitors ()
Nicotinate derivatives like methyl 2-(N-(benzyloxy)-3-methoxy-3-oxopropanamido)nicotinate are used in HIV therapy. The nicotinate moiety here facilitates integrase binding, underscoring its versatility in medicinal chemistry .
Biological Activity
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate, a compound derived from nicotinic acid, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H13NO4
- Molecular Weight : 245.25 g/mol
The structure features a methoxy group and a hydroxyl group on the phenyl ring, contributing to its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as COX-2 and TNF-alpha.
| Study | Method | Findings |
|---|---|---|
| Cell Culture | Reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages. | |
| In Vivo Model | Decreased paw edema in rat models, suggesting effective anti-inflammatory action. |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases.
| Study | Cell Line | Findings |
|---|---|---|
| HeLa Cells | Induced significant apoptosis at concentrations above 50 µM. | |
| MCF-7 Cells | Inhibited cell proliferation by 40% after 48 hours of treatment. |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway leads to reduced expression of inflammatory mediators.
- Apoptotic Induction : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study conducted on diabetic rats demonstrated that administration of this compound significantly reduced oxidative stress markers and improved glucose tolerance.
Case Study 2: Cancer Cell Line Response
In vitro studies on breast cancer cell lines revealed that treatment with the compound led to increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification between nicotinic acid derivatives and phenolic ketones. For example, coupling 4-hydroxy-3-methoxyphenylglyoxal with nicotinoyl chloride under anhydrous conditions (e.g., using DCC/DMAP catalysis) is a common approach. Yield optimization requires controlled temperature (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation of the phenolic hydroxyl group . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR to detect unreacted starting materials or byproducts .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by LC-MS to identify degradation products (e.g., hydrolysis of the ester bond or demethylation of the methoxy group) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the ester linkage (δ ~4.5 ppm for the oxoethyl protons) and aromatic substitution patterns (e.g., coupling constants for hydroxy/methoxy groups) .
- FT-IR : Peaks at ~1730 cm (ester C=O) and 1250 cm (C-O of methoxy group) .
- HRMS : Exact mass verification to rule out isotopic or polymeric impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or solvent effects). To address this:
- Standardized assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and control for solvent polarity (DMSO ≤0.1% v/v) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
- Structural analogs : Test derivatives (e.g., replacing the methoxy group with ethoxy) to isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to nicotinic acetylcholine receptors (nAChRs) or antioxidant enzymes. Focus on key residues (e.g., Tyr190 in nAChR for hydrogen bonding with the hydroxy group) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation in TIP3P water) .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How can crystallization challenges be addressed to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer :
- Solvent screening : Use vapor diffusion with solvent pairs (e.g., dichloromethane/hexane or ethanol/water) to slow nucleation .
- Temperature gradients : Gradual cooling from 40°C to 4°C to promote orderly lattice formation.
- Additives : Introduce trace co-solvents (e.g., ethyl acetate) to disrupt π-π stacking interactions that cause amorphous precipitates .
Q. What experimental designs are optimal for studying the compound’s antioxidant mechanisms?
- Methodological Answer :
- DPPH/ABTS assays : Quantify radical scavenging at λ = 517 nm (DPPH) or 734 nm (ABTS), with IC calculations using nonlinear regression .
- Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode) to measure oxidation potentials linked to phenolic hydroxyl activity .
- ROS detection in cells : Use fluorescent probes (e.g., DCFH-DA) in HO-stimulated macrophages, with flow cytometry for quantification .
Methodological Challenges and Solutions
Q. How to optimize reaction scalability without compromising stereochemical integrity?
- Answer :
- Flow chemistry : Continuous-flow reactors (e.g., Vapourtec) minimize side reactions via precise residence time control .
- Catalyst screening : Immobilized lipases (e.g., Candida antarctica lipase B) for enantioselective esterification at scale .
Q. What strategies mitigate discrepancies between in vitro and in vivo pharmacokinetic data?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
